2-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine 2-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17455102
InChI: InChI=1S/C10H13N3/c1-7-4-9-8(2-3-11)6-13-10(9)12-5-7/h4-6H,2-3,11H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H13N3
Molecular Weight: 175.23 g/mol

2-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine

CAS No.:

Cat. No.: VC17455102

Molecular Formula: C10H13N3

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine -

Specification

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
IUPAC Name 2-(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
Standard InChI InChI=1S/C10H13N3/c1-7-4-9-8(2-3-11)6-13-10(9)12-5-7/h4-6H,2-3,11H2,1H3,(H,12,13)
Standard InChI Key LAHCILJMJIKASX-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(NC=C2CCN)N=C1

Introduction

Chemical Identity and Structural Features

The molecular architecture of 2-(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine combines aromatic and aliphatic components, creating a versatile scaffold for molecular interactions. Key parameters include:

PropertyValue
Molecular FormulaC₁₀H₁₃N₃
Molecular Weight175.23 g/mol
IUPAC Name2-(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
Salt Form (Common)Dihydrochloride (C₁₀H₁₅Cl₂N₃)
Salt Molecular Weight248.15 g/mol

The free base consists of a bicyclic pyrrolo[2,3-b]pyridine system with two nitrogen atoms in the pyridine ring and one in the pyrrole moiety. The methyl group at position 5 enhances lipophilicity, while the ethanamine side chain provides hydrogen-bonding capabilities critical for target engagement. X-ray crystallography of analogous compounds reveals a planar aromatic system with the amine side chain adopting multiple conformations depending on environmental conditions.

Synthesis and Manufacturing Considerations

Industrial-scale production typically employs a multi-step sequence beginning with functionalized pyridine precursors. A representative synthesis involves:

  • Core Formation: Condensation of 2-amino-5-methylpyridine with α,β-unsaturated carbonyl compounds under acidic conditions generates the pyrrolopyridine backbone.

  • Side Chain Introduction: Nucleophilic aromatic substitution or cross-coupling reactions install the ethanamine moiety at position 3.

  • Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt for improved stability.

Critical process parameters include reaction temperature (optimized between 80-120°C), catalyst selection (palladium-based systems for coupling steps), and purification methods (chromatography or recrystallization). The final dihydrochloride salt exhibits >98% purity by HPLC in commercial batches.

Medicinal Chemistry and Biological Activity

Pyrrolopyridines demonstrate remarkable versatility in drug discovery due to their ability to mimic purine bases and interact with ATP-binding pockets. For 2-(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine, three primary biological mechanisms have been identified:

Kinase Inhibition

The compound shows nanomolar affinity for several tyrosine and serine/threonine kinases, including:

  • JAK2 (Janus Kinase 2): IC₅₀ = 12 nM in biochemical assays

  • ALK (Anaplastic Lymphoma Kinase): IC₅₀ = 8 nM

  • CDK4/6 (Cyclin-Dependent Kinases): IC₅₀ = 15-22 nM

Molecular docking studies suggest the methyl group fills a hydrophobic pocket near the kinase hinge region, while the protonated amine forms salt bridges with conserved aspartate residues. This dual interaction mode explains its broad kinase inhibitory profile.

Tubulin Binding

At higher concentrations (>10 μM), the compound disrupts microtubule dynamics by binding to the colchicine site on β-tubulin. This induces G2/M cell cycle arrest in cancer models, with EC₅₀ values of 3.2 μM (HeLa) and 5.1 μM (MCF-7).

Neurotransmitter Modulation

Preliminary data indicate weak inhibition of monoamine oxidases (MAO-A Ki = 890 nM, MAO-B Ki = 1.2 μM), suggesting potential neuromodulatory applications requiring structural optimization.

Pharmacological Applications

The compound’s polypharmacology enables exploration across multiple therapeutic areas:

Oncology

In xenograft models of non-small cell lung cancer (NSCLC), daily oral administration (50 mg/kg) reduced tumor volume by 78% over 21 days compared to controls. Mechanistic studies attribute this to combined JAK2/ALK inhibition and tubulin destabilization.

Autoimmune Disorders

The JAK2 inhibitory activity positions this compound as a candidate for rheumatoid arthritis treatment. In collagen-induced arthritis models, prophylactic dosing (10 mg/kg) decreased joint inflammation scores by 65% versus vehicle.

Neurodegenerative Diseases

MAO inhibition coupled with kinase modulation shows neuroprotective effects in Parkinson’s disease models, reducing α-synuclein aggregation by 40% at 5 μM concentrations.

ParameterValue
LD₅₀ (oral, rat)>2000 mg/kg
hERG Inhibition (IC₅₀)18 μM
CYP3A4 InhibitionWeak (IC₅₀ > 50 μM)

Notable adverse effects in repeat-dose studies include reversible hepatic steatosis at doses ≥100 mg/kg/day. The dihydrochloride salt formulation mitigates gastrointestinal irritation observed with the free base.

Comparative Analysis with Structural Analogs

Modifying the pyrrolopyridine scaffold produces distinct pharmacological profiles:

CompoundKey ModificationActivity Shift
2-(1-Methyl isomer)Methyl at pyrrole N10-fold ↓ kinase inhibition
3-(Hydroxymethyl) analog-CH₂OH side chainEnhanced tubulin binding
5-Fluoro derivativeF substituent at C5Improved CNS penetration

These structure-activity relationships highlight the sensitivity of biological effects to subtle structural changes, guiding future lead optimization efforts.

Recent Advancements and Future Directions

Emerging research focuses on three key areas:

  • Prodrug Development: Phosphonooxymethyl derivatives improve oral bioavailability from 12% to 89% in preclinical models.

  • Combination Therapies: Synergy observed with PD-1 inhibitors in melanoma models (combination index = 0.32).

  • Targeted Delivery: Nanoparticle formulations reduce off-target kinase effects while maintaining antitumor efficacy.

Ongoing clinical trials (Phase I/II) will clarify translation potential, with preliminary results expected in Q4 2025.

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